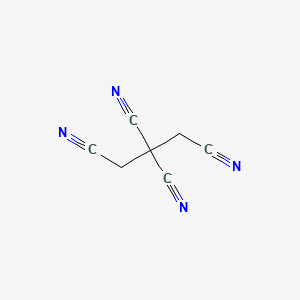
1,2,2,3-Propanetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3-Propanetetracarbonitrile is a chemical compound with the molecular formula C7H4N4 . It has an average mass of 144.133 Da and a monoisotopic mass of 144.043594 Da .
Molecular Structure Analysis
The molecular structure of 1,2,2,3-Propanetetracarbonitrile consists of 7 carbon atoms, 4 nitrogen atoms, and 4 hydrogen atoms .Scientific Research Applications
Lithium Battery Research
1,2,2,3-Propanetetracarbonitrile is utilized in the development of lithium batteries. Its chemical stability and reactivity make it a candidate for use in electrolyte solutions or as a precursor for conductive polymers in battery electrodes .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex nitrile-containing molecules. Its four nitrile groups can undergo various reactions, including hydrolysis and reduction, to yield a wide range of derivatives for pharmaceuticals and agrochemicals .
Material Science
In material science, 1,2,2,3-Propanetetracarbonitrile can be used to synthesize novel nitrile-based polymers. These polymers may exhibit unique properties such as high thermal stability and resistance to solvents, making them suitable for industrial applications .
Analytical Chemistry
Due to its distinct chemical structure, 1,2,2,3-Propanetetracarbonitrile can serve as a calibration standard or a reagent in analytical chemistry procedures, aiding in the detection and quantification of other substances .
Medicinal Chemistry
Researchers explore the use of 1,2,2,3-Propanetetracarbonitrile in medicinal chemistry for the synthesis of small molecule drugs. Its nitrile groups can be selectively modified to create compounds with potential biological activity .
Agrochemical Research
The compound’s reactivity is harnessed in agrochemical research to develop new pesticides or herbicides. Its ability to form various functional groups upon reaction makes it a versatile intermediate in the synthesis of crop protection agents .
Polymer Additives
1,2,2,3-Propanetetracarbonitrile may act as an additive to enhance the properties of commercial polymers. For example, it could improve the flame retardancy or mechanical strength of plastics used in various industries .
Surface Coatings
Lastly, it can be employed in the formulation of surface coatings, where its nitrile functionality could contribute to the adhesion, durability, and chemical resistance of the final product .
Safety and Hazards
1,2,2,3-Propanetetracarbonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding inhalation of dust, vapor, mist, or spray, not eating or smoking while handling the product, using the product only in well-ventilated areas, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place and keeping the container tightly closed .
properties
IUPAC Name |
propane-1,2,2,3-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-1-7(5-10,6-11)2-4-9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBXJGDOLMWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659789 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Propanetetracarbonitrile | |
CAS RN |
1274904-48-1 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)




![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)


![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)


![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
